

Application of Cholecystokinin Octapeptide (CCK-8) in Neuroendocrine Tumor Research

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Compound of Interest

Compound Name: *Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroendocrine tumors (NETs) are a heterogeneous group of neoplasms that originate from neuroendocrine cells throughout the body. A key characteristic of a subset of these tumors, particularly medullary thyroid carcinoma (MTC) and some gastroenteropancreatic NETs, is the overexpression of the cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor. [1][2][3][4] Cholecystokinin octapeptide (CCK-8), a biologically active fragment of the hormone cholecystokinin, and its analogs bind to the CCK2R with high affinity. This specific interaction forms the basis for the application of CCK-8 in NET research, primarily in the development of targeted diagnostic imaging agents and peptide receptor radionuclide therapy (PRRT). [5]

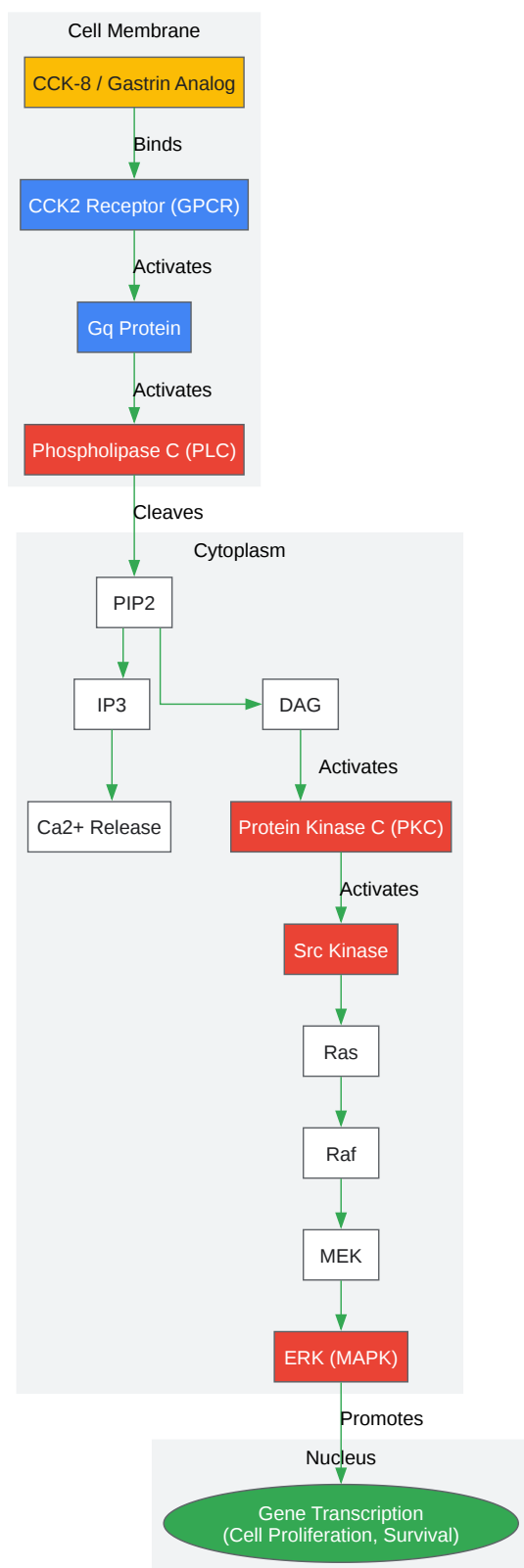
The principle relies on using CCK-8 or more stable synthetic analogs as vectors to deliver diagnostic (e.g., Gallium-68, Indium-111) or therapeutic (e.g., Lutetium-177, Yttrium-90, Actinium-225) radionuclides directly to tumor cells expressing the CCK2R. This "theranostic" approach allows for both the visualization of tumors and their subsequent targeted destruction, minimizing damage to healthy tissues.

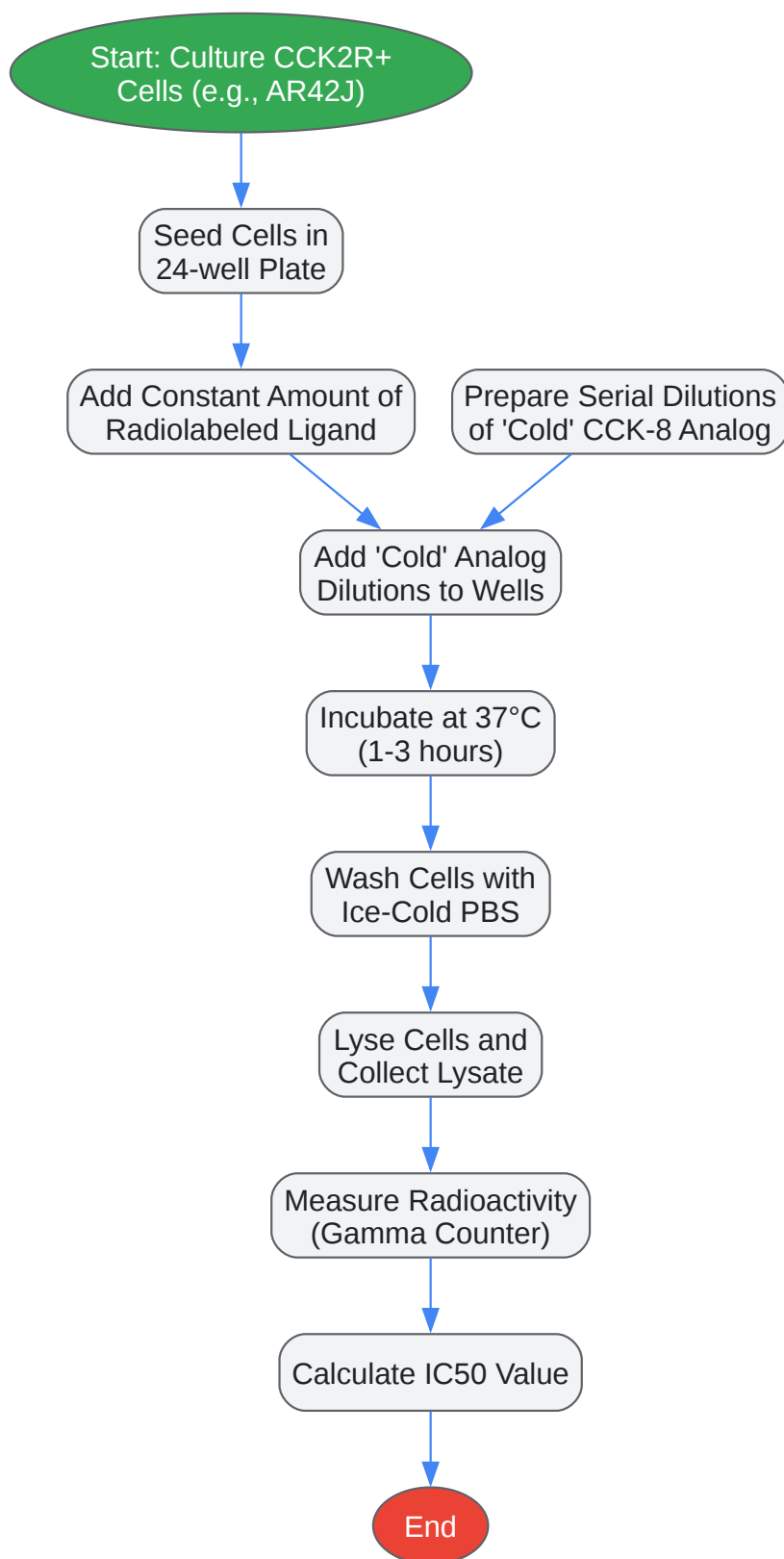
Key Applications

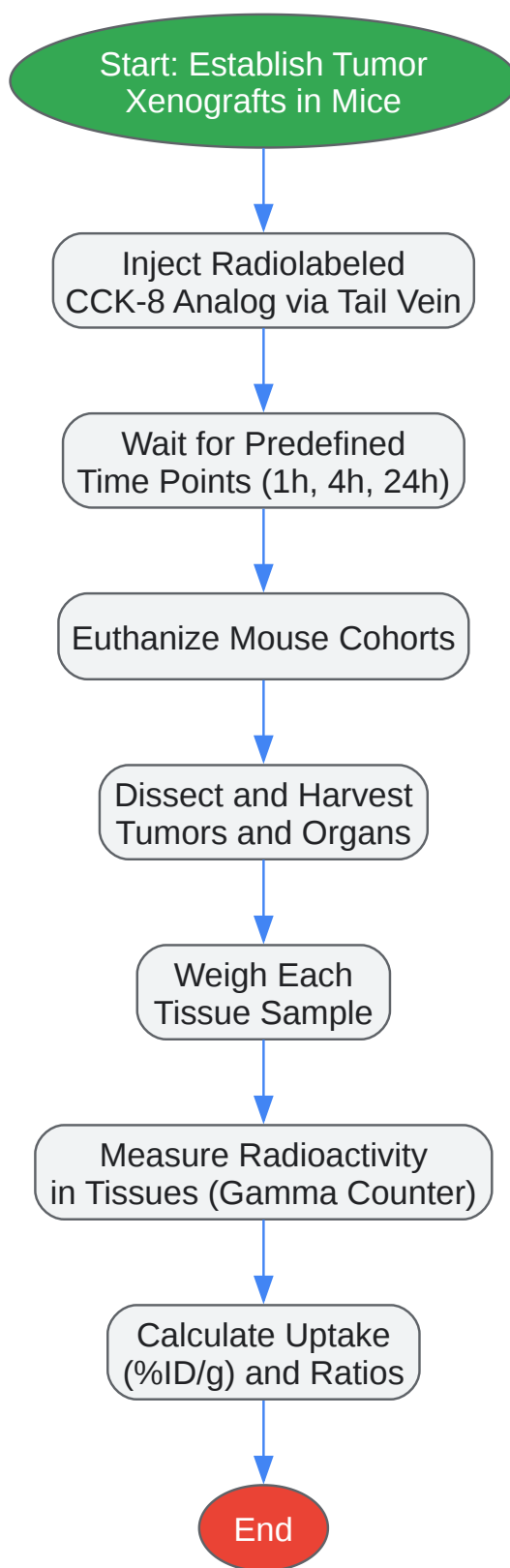
- **Diagnostic Imaging (Scintigraphy and PET/CT):** Radiolabeled CCK-8 analogs are used to visualize CCK2R-positive tumors and their metastases. This is crucial for initial diagnosis, staging, and monitoring of disease progression. Analogs are often modified to improve in vivo stability and pharmacokinetic properties.
- **Peptide Receptor Radionuclide Therapy (PRRT):** By labeling CCK-8 analogs with beta- or alpha-emitting radionuclides, a high dose of radiation can be delivered specifically to the tumor cells. This therapeutic approach has shown promise for patients with advanced or metastatic MTC and other CCK2R-expressing NETs.
- **Preclinical Research:** CCK-8 and its derivatives are vital tools in preclinical studies to investigate the role of the CCK2R signaling pathway in NET proliferation and to evaluate the efficacy of novel targeted therapies in cell culture and animal models.

CCK2 Receptor Signaling Pathway

Upon binding of CCK-8 or gastrin, the CCK2R, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a downstream signaling cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca^{2+}), while DAG activates Protein Kinase C (PKC). These events converge on the activation of several key signaling pathways, including the Src tyrosine kinase and the Ras/Raf/MEK/ERK (MAPK) pathway, which are known to play crucial roles in cell proliferation, survival, and differentiation.







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